molecular formula C16H11ClF6N4O2 B1684060 VU 0650991 CAS No. 488097-06-9

VU 0650991

Cat. No.: B1684060
CAS No.: 488097-06-9
M. Wt: 440.73 g/mol
InChI Key: MFEIZMHODFOWAT-UHFFFAOYSA-N
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Description

VU 0650991 is a non-competitive antagonist of the glucagon-like peptide-1 receptor. It is known for its oral bioavailability and ability to penetrate the brain. The chemical name of this compound is 7-(4-chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .

Scientific Research Applications

VU 0650991 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the glucagon-like peptide-1 receptor and its role in various biological processes.

    Biology: Employed in research to understand the signaling pathways and physiological effects mediated by the glucagon-like peptide-1 receptor.

    Medicine: Investigated for its potential therapeutic applications in conditions such as diabetes and obesity, where modulation of the glucagon-like peptide-1 receptor is beneficial.

    Industry: Utilized in the development of new drugs targeting the glucagon-like peptide-1 receptor.

Future Directions

Research into pyrimidine derivatives is ongoing, due to their wide range of biological activities . Future research could involve synthesizing this compound and testing its biological activity, as well as studying its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0650991 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

VU 0650991 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU 0650991 is unique in its non-competitive antagonism of the glucagon-like peptide-1 receptor, which distinguishes it from other compounds that act as competitive antagonists or agonists. Its ability to penetrate the brain and its oral bioavailability further enhance its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIZMHODFOWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.